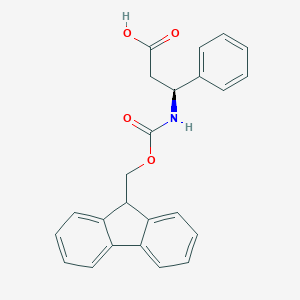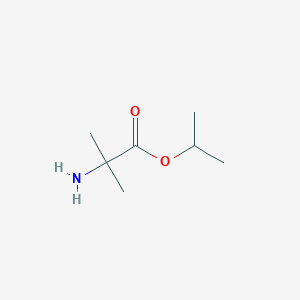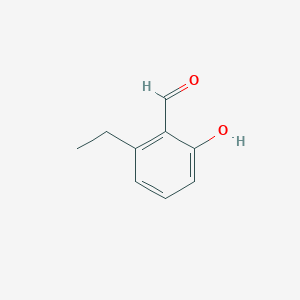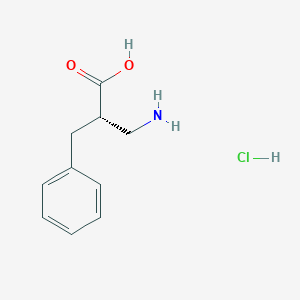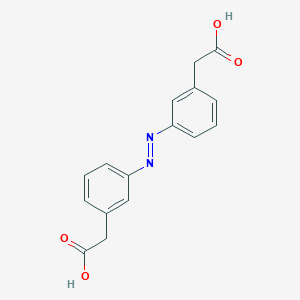
3,3'-Azobis(benzeneacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3'-Azobis(benzeneacetic acid)’ (ABAA) is an organic compound that belongs to the class of azo compounds. It is used as a free radical initiator in polymerization reactions. ABAA is a white crystalline powder that is soluble in water and ethanol. It is a popular compound in the field of polymer chemistry due to its ability to generate free radicals at mild temperatures.
Mechanism Of Action
3,3'-Azobis(benzeneacetic acid) generates free radicals upon thermal decomposition. These free radicals initiate the polymerization reaction by attacking the double bonds in monomers. The reaction is exothermic and proceeds rapidly, resulting in the formation of a polymer chain.
Biochemical And Physiological Effects
3,3'-Azobis(benzeneacetic acid) has no known biochemical or physiological effects. It is not used in drug formulations, and its toxicity is low.
Advantages And Limitations For Lab Experiments
3,3'-Azobis(benzeneacetic acid) is a popular free radical initiator due to its low decomposition temperature, which makes it suitable for polymerization reactions at mild temperatures. It is also easy to handle and store. However, 3,3'-Azobis(benzeneacetic acid) has some limitations. Its decomposition rate is slow, and it is not suitable for high-temperature polymerization reactions. 3,3'-Azobis(benzeneacetic acid) is also sensitive to moisture and light, which can affect its stability.
Future Directions
There are several future directions for research on 3,3'-Azobis(benzeneacetic acid). One area of interest is the synthesis of new polymers with specific properties using 3,3'-Azobis(benzeneacetic acid) as a free radical initiator. Another area of interest is the development of new nanoparticle formulations for drug delivery and cancer therapy. Additionally, research can be conducted to improve the stability and decomposition rate of 3,3'-Azobis(benzeneacetic acid) for use in high-temperature polymerization reactions.
Synthesis Methods
3,3'-Azobis(benzeneacetic acid) can be synthesized by the reaction of 3-nitrobenzeneacetic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as copper powder. The product is then treated with sodium nitrite to form 3,3'-Azobis(benzeneacetic acid).
Scientific Research Applications
3,3'-Azobis(benzeneacetic acid) is widely used in scientific research as a free radical initiator in polymerization reactions. It is also used in the synthesis of polymers with specific properties such as thermal stability, mechanical strength, and biocompatibility. 3,3'-Azobis(benzeneacetic acid) is also used in the preparation of nanoparticles, which find applications in drug delivery and cancer therapy.
properties
CAS RN |
133560-91-5 |
|---|---|
Product Name |
3,3'-Azobis(benzeneacetic acid) |
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
WBMIICFYKRWOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
synonyms |
3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



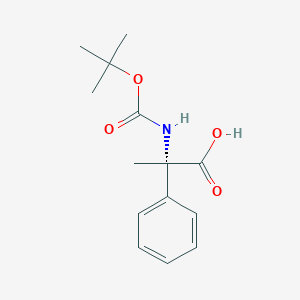
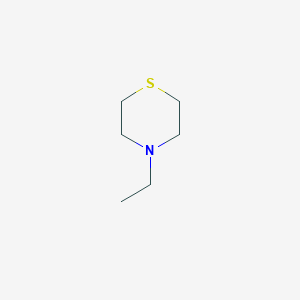
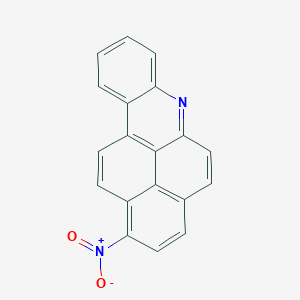

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
